molecular formula C13H12N2O2 B11879551 Methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate

Methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate

Cat. No.: B11879551
M. Wt: 228.25 g/mol
InChI Key: LSOPCPOHETXYQQ-UHFFFAOYSA-N
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Description

Methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by the presence of an indole ring system and functional groups such as a cyano group and a methyl ester. Its molecular formula is C12H12N2O2, with a molecular weight of approximately 228.247 g/mol. The unique arrangement of these functional groups may influence its biological activity and chemical reactivity.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylateC12H11BrN2O2Bromine substitution enhances reactivity
Ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylateC13H12BrN2O2Ethyl group provides different solubility properties
Methyl 5-cyano-1-methyl-1H-indole-2-carboxylateC12H12N2O2Different positioning of cyano group alters reactivity

Antimicrobial Activity

Indole derivatives, including this compound, have been studied for their antimicrobial properties. Preliminary studies suggest that compounds with indole structures often exhibit significant activity against various pathogens.

A study evaluating the antimicrobial efficacy of similar compounds reported minimum inhibitory concentration (MIC) values for potent derivatives ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation was also noted, indicating potential applications in treating infections associated with biofilms.

Anti-inflammatory Properties

The indole structure is known for its interactions with biological targets such as enzymes and receptors. Research has shown that certain indole derivatives can modulate inflammatory pathways, suggesting that this compound may possess similar anti-inflammatory effects.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Molecular docking studies can elucidate its binding affinity to various biological targets, providing insights into its pharmacological effects. Techniques such as binding assays and computational simulations are commonly employed to explore these interactions .

Case Studies

Several studies have highlighted the biological activity of related indole compounds:

  • Antimicrobial Evaluation : A study reported that pyrazole derivatives exhibited strong antimicrobial activity, suggesting that similar structural modifications in indoles could enhance efficacy .
  • Cytokine Induction : Research on substituted pyrimido[5,4-b]indoles revealed their ability to stimulate cytokine production in immune cells, indicating potential immunomodulatory effects that could be relevant for this compound .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 1-(cyanomethyl)-5-methylindole-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-3-4-11-10(7-9)8-12(13(16)17-2)15(11)6-5-14/h3-4,7-8H,6H2,1-2H3

InChI Key

LSOPCPOHETXYQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)OC)CC#N

Origin of Product

United States

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